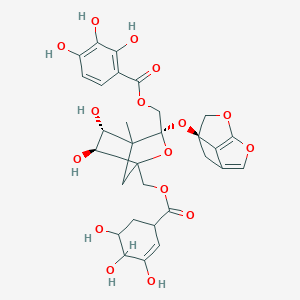

Galloyloxypaeoniflorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galloyloxypaeoniflorin is a natural product found in Paeonia suffruticosa, Paeonia lactiflora, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidative and Radical Scavenging Effects

Galloyloxypaeoniflorin, identified in the root cortex of Paeonia suffruticosa, exhibits potent antioxidative and radical scavenging effects. Research suggests that it has a more significant effect than alpha-tocopherol, commonly known as vitamin E, in these capacities (Yoshikawa et al., 1992).

Anticomplement Effects

This compound, along with other monoterpenoid glucosides, shows notable anticomplement effects, which means it may play a role in moderating the immune system's complement system, a part of the body's defense mechanism against pathogens (Song, Cheng, & Chen, 2014).

Neuroprotection and Anti-inflammatory Properties

This compound demonstrates neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It reduces oxidative stress, inflammation, and apoptosis in neurological tissues, suggesting potential therapeutic applications in neurodegenerative diseases (Wen et al., 2018).

Protective Effects Against Oxidative Stress in Cells

Studies have shown that this compound can protect cells against oxidative stress, a state that can contribute to chronic inflammation and various diseases. Its protective ability against oxidative damage in human umbilical vein endothelial cells is particularly notable (Chen et al., 2011).

Benefits in Alzheimer's Disease

This compound may have a role in treating Alzheimer's disease. It can alleviate neurotoxicity induced by amyloid-beta proteins, which are implicated in the pathology of Alzheimer's. Its actions include regulating calcium homeostasis and ameliorating oxidative stress (Zhong et al., 2009).

Antibacterial Properties

This compound has shown moderate antibacterial activity against a range of pathogenic microorganisms, indicating potential for use in treating or preventing bacterial infections (An et al., 2006).

Cytoprotective Effects in Human Keratinocytes

It also offers cytoprotective effects against oxidative stress-induced cell damage in human keratinocytes, suggesting its potential in skin-related therapies or cosmetic applications (Yao et al., 2013).

Eigenschaften

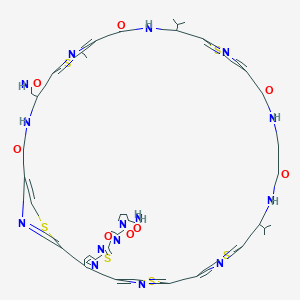

CAS-Nummer |

145898-93-7 |

|---|---|

Molekularformel |

C30H32O16 |

Molekulargewicht |

648.6 g/mol |

IUPAC-Name |

[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |

InChI-Schlüssel |

PRUKRWUTUBERIO-IFPUPTAISA-N |

Isomerische SMILES |

CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

SMILES |

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

Kanonische SMILES |

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

Synonyme |

galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

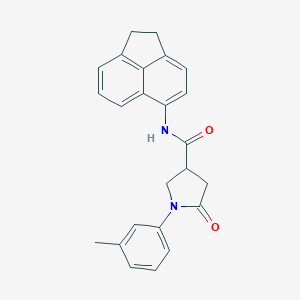

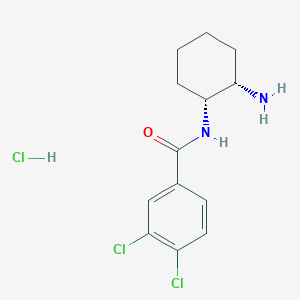

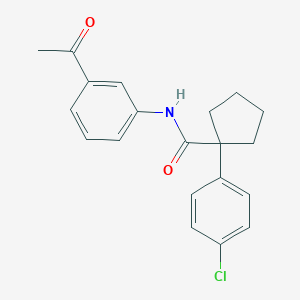

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)